molecular formula C16H22 B14295770 5-Ethyl-3,8-dimethyldodeca-1,3,4,8-tetraen-6-yne CAS No. 113478-68-5

5-Ethyl-3,8-dimethyldodeca-1,3,4,8-tetraen-6-yne

Cat. No.: B14295770
CAS No.: 113478-68-5
M. Wt: 214.35 g/mol
InChI Key: IBWHFDYNAWMYPW-UHFFFAOYSA-N
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Description

5-Ethyl-3,8-dimethyldodeca-1,3,4,8-tetraen-6-yne is a chemical compound characterized by its unique structure, which includes multiple double bonds and a triple bond This compound falls under the category of alkynes due to the presence of a carbon-carbon triple bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3,8-dimethyldodeca-1,3,4,8-tetraen-6-yne typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with simple organic molecules such as ethyl and methyl groups.

    Formation of Intermediate Compounds: Through a series of reactions, including alkylation and dehydrohalogenation, intermediate compounds are formed.

    Final Assembly: The intermediate compounds undergo coupling reactions, such as Sonogashira coupling, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3,8-dimethyldodeca-1,3,4,8-tetraen-6-yne can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, altering the compound’s properties.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often employed.

    Substitution: Halogens like bromine (Br₂) or chlorine (Cl₂) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkenes or alkanes.

Scientific Research Applications

5-Ethyl-3,8-dimethyldodeca-1,3,4,8-tetraen-6-yne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 5-Ethyl-3,8-dimethyldodeca-1,3,4,8-tetraen-6-yne involves its interaction with molecular targets through its multiple double and triple bonds. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    1,3,4,8-Dodecatetraen-6-yne: Shares a similar backbone but lacks the ethyl and methyl substitutions.

    5-Ethyl-3,8-dimethyl-1,3,4,8-tetraene: Similar structure but without the triple bond.

    3,8-Dimethyldodeca-1,3,4,8-tetraen-6-yne: Lacks the ethyl group.

Uniqueness

5-Ethyl-3,8-dimethyldodeca-1,3,4,8-tetraen-6-yne is unique due to its specific combination of ethyl and methyl groups along with the presence of both double and triple bonds. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

113478-68-5

Molecular Formula

C16H22

Molecular Weight

214.35 g/mol

InChI

InChI=1S/C16H22/c1-6-9-10-15(5)11-12-16(8-3)13-14(4)7-2/h7,10H,2,6,8-9H2,1,3-5H3

InChI Key

IBWHFDYNAWMYPW-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(C)C#CC(=C=C(C)C=C)CC

Origin of Product

United States

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